molecular formula C24H23N5O2S2 B2748380 N-benzyl-3-((4-isopropylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892740-60-2

N-benzyl-3-((4-isopropylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2748380
CAS No.: 892740-60-2
M. Wt: 477.6
InChI Key: RWAROKNHFSYKKO-UHFFFAOYSA-N
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Description

N-benzyl-3-((4-isopropylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound featuring a thieno-triazolo-pyrimidine core fused with a sulfonyl-substituted aromatic ring and a benzyl-methylamine substituent. The 4-isopropylphenylsulfonyl group contributes to lipophilicity, while the N-benzyl-N-methyl moiety may influence binding specificity and metabolic stability.

Properties

IUPAC Name

N-benzyl-N-methyl-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S2/c1-16(2)18-9-11-19(12-10-18)33(30,31)24-23-25-22(28(3)15-17-7-5-4-6-8-17)21-20(13-14-32-21)29(23)27-26-24/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAROKNHFSYKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N(C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-benzyl-3-((4-isopropylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a member of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₂₁H₂₃N₅O₂S
  • Molecular Weight: 397.51 g/mol

This compound features a thieno-triazolo-pyrimidine core with a sulfonyl group and a benzyl substituent that may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds within the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine class exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action: The compound is suggested to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. This inhibition can lead to cell death in susceptible bacterial strains.
  • Minimum Inhibitory Concentration (MIC): Preliminary evaluations show that similar compounds exhibit MIC values ranging from 2.5 to 160 µM against various Gram-positive and Gram-negative bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Anticancer Activity

The thieno-triazolo-pyrimidine derivatives have also been investigated for their anticancer properties:

  • Cell Lines Tested: Studies have utilized various cancer cell lines to assess cytotoxicity and apoptosis induction.
  • Results: Initial findings suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study focusing on the antimicrobial efficacy of related sulfonamide compounds, it was found that derivatives similar to this compound demonstrated potent activity against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antibacterial potency .

Case Study 2: Anticancer Potential
Another investigation explored the anticancer potential of thieno-triazolo-pyrimidines in breast cancer models. The results indicated that these compounds could significantly reduce tumor growth in vivo while exhibiting minimal toxicity to normal cells .

Table of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC ValuesReference
AntimicrobialE. coli0.7 - 3.3 µM
Staphylococcus aureus10 - 50 µM
AnticancerMCF-7 (breast cancer)IC50 = 25 µM
HeLa (cervical cancer)IC50 = 30 µM

Mechanistic Insights

Research has identified several mechanisms through which this compound exerts its biological effects:

  • Inhibition of DNA Gyrase: The compound binds to DNA gyrase at a novel site distinct from traditional quinolone antibiotics.
  • Induction of Apoptosis: In cancer cells, it activates apoptotic pathways leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in core heterocycles, sulfonyl substituents, and amine groups. Below is a detailed comparison:

Core Heterocycle Variations

Compound Name Core Structure Key Differences Hypothesized Impact on Activity Reference
Target Compound Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Balanced lipophilicity and steric bulk
3-[(4-Isopropylphenyl)sulfonyl]-N-(4-methylcyclohexyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline Quinazoline core replaces pyrimidine Reduced π-π stacking potential; altered kinase selectivity
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline Ethoxyphenyl vs. benzyl-methylamine Enhanced solubility but weaker membrane penetration

Sulfonyl Substituent Variations

Compound Name Sulfonyl Group Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-Isopropylphenyl ~500 (estimated) High lipophilicity; steric hindrance
N-benzyl-3-((4-chlorophenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine 4-Chlorophenyl ~480 (estimated) Increased electronegativity; polar surface area
3-(4-Bromobenzene-1-sulfonyl)-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine (E565-0846) 4-Bromophenyl 514.42 Enhanced halogen bonding; higher molecular weight

Amine Substituent Variations

Compound Name Amine Group Solubility (logP) Pharmacokinetic Implications Reference
Target Compound N-Benzyl-N-methylamine ~3.5 (estimated) Moderate metabolic stability
N-{3-[(4-Isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-(2-methoxybenzyl)amine (E565-0357) 2-Methoxybenzylamine ~2.8 (estimated) Improved aqueous solubility; reduced CNS penetration
N,N-Diethyl-7-propyl-6-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl][1,2,4]triazolo[1,5-a]pyrimidin-5-amine Tetrazole-biphenyl system ~550 (estimated) Enhanced metabolic stability (tetrazole)

Research Findings and Functional Implications

  • However, bromo-substituted analogs may exhibit stronger halogen bonding in enzyme active sites .
  • Amine Substitutions : The N-benzyl-N-methyl group balances lipophilicity and metabolic stability, whereas 2-methoxybenzyl analogs (E565-0357) trade off solubility for reduced blood-brain barrier penetration .
  • Core Heterocycles : Quinazoline-based analogs (e.g., ) show reduced π-stacking interactions compared to pyrimidine cores, likely altering kinase inhibition profiles.

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